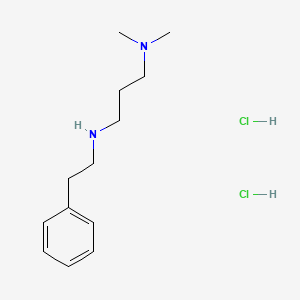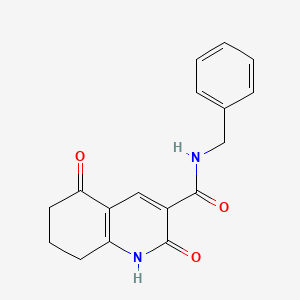
2-(4-butoxyphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline carboxamide derivatives, such as 2-(4-butoxyphenyl)-4-quinolinecarboxamide, often involves the reaction of quinoline-3-carboxylic acid with suitable amine derivatives in the presence of condensing agents. For instance, a related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, was prepared from quinoline-3-carboxylic acid and thionyl chloride, followed by coupling with 4-aminoacetophenone, showcasing a typical pathway for synthesizing quinoline carboxamide derivatives (Polo-Cuadrado et al., 2021).
Molecular Structure Analysis
Detailed molecular structure analysis is crucial for understanding the behavior and reactivity of quinoline carboxamides. The crystal structure and Hirshfeld surface analysis, along with Density Functional Theory (DFT) studies, provide insights into the molecular geometry and intermolecular interactions of these compounds. For instance, N-(4-acetylphenyl)quinoline-3-carboxamide was found to crystallize in the monoclinic system, with the molecular geometry optimizations conducted using DFT at the B3LYP/6-31G+(d,p) level of theory (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
Quinoline carboxamides can undergo various chemical reactions, including condensation, cycloaddition, and nucleophilic substitution, depending on their functional groups and reaction conditions. For example, the synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under specific catalysis and microwave irradiation illustrates the reactivity of quinoline derivatives in forming complex structures (Duvelleroy et al., 2005).
Physical Properties Analysis
The physical properties of 2-(4-butoxyphenyl)-4-quinolinecarboxamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. For related compounds, analyses such as single crystal X-ray diffraction provide valuable information on the crystalline structure, which in turn affects the physical properties and potential applications of these compounds (Polo-Cuadrado et al., 2021).
Applications De Recherche Scientifique
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives are recognized for their anticorrosive properties, particularly due to their ability to form stable chelating complexes with metal surfaces. This property makes them valuable in protecting metals against corrosion, highlighting their application in materials science and engineering (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Applications
Quinoline derivatives, including Hexaazatriphenylene (HAT) derivatives, are utilized in the creation of optoelectronic materials due to their excellent π–π stacking ability and electron-deficient nature. These materials are applied in devices such as sensors, organic light-emitting diodes (OLEDs), and energy storage solutions, demonstrating the versatility of quinoline compounds in nanoscience and organic materials research (Segura, Juárez, Ramos, & Seoane, 2015).
Biodegradation and Environmental Impact
Research on the environmental fate and degradation of quinoline compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), reveals the potential ecological risks posed by these substances. Studies focus on their persistence in the environment, mechanisms of biodegradation, and the role of microbial communities in mitigating their impact. This research is crucial for developing strategies to manage and remediate environments contaminated with quinoline-based herbicides and other related compounds (Islam et al., 2017).
Propriétés
IUPAC Name |
2-(4-butoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(21)23)16-6-4-5-7-18(16)22-19/h4-11,13H,2-3,12H2,1H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYJCHHPXRLYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-dimethyl-2-[(4-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624009.png)
![[(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile](/img/structure/B4624018.png)
![N-1,3-benzothiazol-2-yl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4624028.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4624029.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4624035.png)


![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624062.png)
![S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4624066.png)
![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4624072.png)
![3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4624086.png)